(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

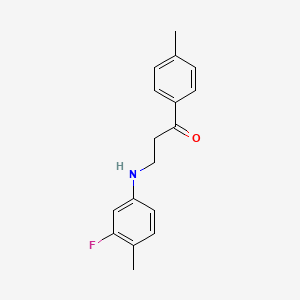

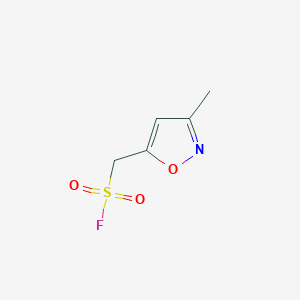

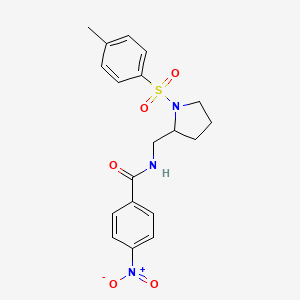

“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C5H6FNO3S . It has a molecular weight of 179.17 . The IUPAC name for this compound is (3-methyl-5-isoxazolyl)methanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride” is 1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 . This indicates that the molecule consists of a 5-membered oxazole ring with a methyl group at the 3rd position and a methanesulfonyl fluoride group attached to the 5th position .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

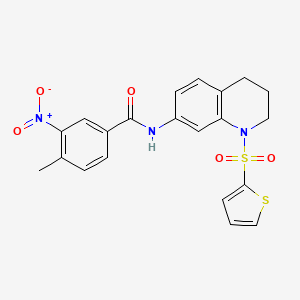

One notable application of compounds related to (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is in the synthesis of complex organic molecules. For example, oxazolyl sulfonyl fluorides, through a Rh2(OAc)4-catalyzed annulation process, have been developed as highly functionalized warheads in medicinal chemistry. This process allows for the creation of oxazolyl-decorated sulfonyl fluoride compounds, demonstrating the utility of these compounds in synthesizing biologically relevant molecules with potential applications in drug discovery and chemical biology (Fang et al., 2020).

Medicinal Chemistry and Drug Discovery

The synthesis of clickable transformation of nitriles to oxazolyl sulfonyl fluoride warheads exemplifies the role of similar compounds in medicinal chemistry. Such methodologies enable the efficient and mild creation of oxazolyl sulfonyl fluorides, offering a versatile tool for the development of novel therapeutic agents. The resulting oxazolyl-decorated sulfonyl fluorides exhibit great potential for incorporation into bioactive molecules, highlighting their significance in advancing drug discovery efforts (Wan‐Yin Fang et al., 2020).

Fluorination Techniques

The compound's relevance extends into the development of fluorination techniques, a critical aspect of modern synthetic chemistry due to the importance of fluorinated compounds in pharmaceuticals and agrochemicals. For instance, direct fluorination technology utilizing elemental fluorine has been applied to various substrates, including methanesulfonyl fluoride, to produce trifluoromethanesulfonyl fluoride, an important intermediate in lithium battery electrolyte production (Kobayashi et al., 2003).

Agricultural Chemistry

In agricultural chemistry, oxazolyl methanesulfonyl fluorides have been explored for their herbicidal activity. The structural optimization of these compounds has led to the development of potent pre-emergence herbicides effective against a broad spectrum of weeds under various agricultural conditions. This showcases the compound's utility in creating more efficient and environmentally benign agricultural products (Nakatani et al., 2016).

Wirkmechanismus

Target of Action

Oxazole derivatives, which include this compound, have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that the oxazole ring, a key structural component of this compound, plays a pivotal role in its biological activities . The presence of hetero atoms or groupings in oxazole derivatives imparts preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFCEWRRXWQGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)

![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)

![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)